4-(Ethylcarbamoyl)benzoic acid

Description

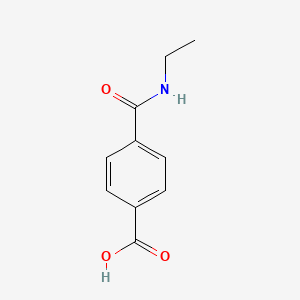

Structure

3D Structure

Properties

IUPAC Name |

4-(ethylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-11-9(12)7-3-5-8(6-4-7)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPZUPPIADDZFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289102 | |

| Record name | 4-[(Ethylamino)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167627-38-5 | |

| Record name | 4-[(Ethylamino)carbonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167627-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Ethylamino)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(Ethylcarbamoyl)benzoic Acid Analogues

The synthesis of this compound and its related structures can be achieved through several established chemical routes. These methods primarily focus on the formation of the crucial amide bond and the strategic manipulation of precursors.

Amide Coupling Reactions

Amide coupling reactions represent a cornerstone in the synthesis of N-substituted benzamides. These methods typically involve the activation of the carboxylic acid group of a benzoic acid derivative to facilitate nucleophilic attack by an amine.

One of the most common approaches is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, a benzoic acid can be treated with thionyl chloride (SOCl₂) to form the corresponding benzoyl chloride. wikipedia.org This activated intermediate can then readily react with an amine, like ethylamine, to form the desired amide bond. wikipedia.org The use of a base, such as triethylamine (B128534) or pyridine, is often employed to neutralize the hydrochloric acid byproduct. lookchemmall.com

Alternatively, a plethora of coupling reagents have been developed to mediate the direct condensation of carboxylic acids and amines under milder conditions. organic-chemistry.org These reagents effectively activate the carboxylic acid in situ. Prominent examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to enhance efficiency and suppress side reactions. masterorganicchemistry.com Other highly effective coupling agents include phosphonium (B103445) salts such as BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), as well as aminium/uronium reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). acs.orgopenstax.orggoogle.com These reagents are particularly useful for challenging couplings, including those involving sterically hindered substrates. openstax.org

A study on the amidation of benzoic acid with various amines demonstrated the efficacy of (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester as a coupling agent, yielding N-ethylbenzamide with excellent selectivity and yield. lookchemmall.com In the context of synthesizing analogues, a protocol for amide bond formation involving electron-deficient amines and carboxylic acids highlighted the use of EDC and DMAP with a catalytic amount of HOBt as an effective reagent system. masterorganicchemistry.com

| Coupling Reagent System | Reactants | Product Example | Key Features |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Benzoic acid, Ethylamine | N-Ethylbenzamide | Involves formation of a reactive acyl chloride intermediate. wikipedia.org |

| EDC/HOBt | Carboxylic acid, Amine | General Amide | Widely used for routine amide couplings. masterorganicchemistry.com |

| HATU/DIPEA | Carboxylic acid, Amine | General Amide | Highly efficient, even for hindered substrates. masterorganicchemistry.comopenstax.orggoogle.com |

| (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester / K₂CO₃ | Benzoic acid, Ethylamine/Diethylamine | N-Ethylbenzamide | Excellent selectivity and yield under mild conditions. lookchemmall.com |

Condensation Reactions and Ullmann Coupling

The Ullmann condensation, a copper-catalyzed reaction, provides a valuable method for the formation of C-N bonds, particularly for the synthesis of N-aryl anthranilic acid derivatives. byjus.com This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. byjus.comresearchgate.net While traditionally requiring harsh conditions, modern advancements have led to milder and more efficient protocols. researchgate.net

For the synthesis of N-alkylated benzoic acid derivatives, a modified Ullmann-type reaction can be employed. For instance, a 4-halobenzoic acid can be coupled with an alkylamine, such as ethylamine, using a copper catalyst. A study demonstrated the copper powder-catalyzed Ullmann amination of 4-chlorobenzoic acid with aqueous methylamine, yielding 4-methylaminobenzoic acid. amazonaws.com This suggests a plausible route to this compound by reacting a suitable 4-halobenzoic acid with ethylamine. The reactivity of the aryl halide generally follows the order I > Br > Cl. researchgate.net

| Reaction Type | Aryl Halide | Amine | Catalyst/Conditions | Product Example |

|---|---|---|---|---|

| Ullmann Condensation | o-Chlorobenzoic acid | Substituted anilines | Cupric oxide, K₂CO₃ | N-Aryl anthranilic acids byjus.com |

| Ullmann Amination | 4-Chlorobenzoic acid | Aqueous methylamine | Copper powder | 4-Methylaminobenzoic acid amazonaws.com |

| Ullmann-type Coupling | 2-Chlorobenzoic acid | 2,3-Dimethylphenol | Cuprous iodide, Copper bronze, K₂CO₃ | Intermediate for xanthone (B1684191) synthesis tandfonline.com |

Strategic Precursor Chemistry in the Synthesis of Carbamoyl (B1232498) Benzoic Acids

The synthesis of carbamoyl benzoic acids can also be approached by utilizing strategically chosen precursors, such as terephthalic acid and its derivatives. A common strategy involves the selective functionalization of one of the two carboxylic acid groups in terephthalic acid.

One method starts with the esterification of terephthalic acid to its dimethyl ester, followed by selective hydrolysis of one ester group to yield monomethyl terephthalate (B1205515). saskoer.ca This monoester can then be subjected to ammonolysis or amination with a specific amine, such as ethylamine, to form the corresponding carbamoylbenzoate ester, which can be subsequently hydrolyzed to the desired 4-(carbamoyl)benzoic acid derivative. A process for preparing terephthalic acid monoamide derivatives involves the reaction of dimethyl terephthalate with an amine in methanol (B129727) in the presence of sodium methylate. For example, the reaction with dodecylamine (B51217) yields 4-carbomethoxy-benzoic acid dodecylamide.

Another approach is the direct aminolysis of poly(ethylene terephthalate) (PET) waste using amines like ethylamine, which can lead to the formation of terephthalamide (B1206420) derivatives. researchgate.netresearchgate.net Furthermore, phthalic anhydride (B1165640) can serve as a precursor for 2-carbamoylbenzoic acid derivatives through reaction with amines. organic-chemistry.org

| Precursor | Key Transformation | Intermediate/Product |

|---|---|---|

| Terephthalic acid | Esterification, selective hydrolysis, amination | Monomethyl terephthalate, 4-(Carbamoyl)benzoic acid derivative saskoer.ca |

| Dimethyl terephthalate | Aminolysis with primary amines | 4-Carbomethoxy-benzoic acid alkylamide |

| Phthalic anhydride | Condensation with primary amines | Phthalimides organic-chemistry.org |

| Poly(ethylene terephthalate) (PET) | Aminolysis with ethylamine | Terephthalamide derivatives researchgate.netresearchgate.net |

Derivatization Strategies and Functional Group Interconversions

The presence of both a carboxylic acid and an amide group in this compound allows for a wide range of derivatization strategies and functional group interconversions, enabling the synthesis of a diverse library of related compounds.

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is amenable to standard esterification and amidation reactions.

Esterification can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄), is a classic method. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and using the alcohol as a solvent can drive the reaction towards the ester product. masterorganicchemistry.comlibretexts.org For instance, reacting this compound with ethanol (B145695) under acidic conditions would yield ethyl 4-(ethylcarbamoyl)benzoate. libretexts.org Alternatively, esters can be formed by reacting the carboxylate salt with an alkyl halide.

Amidation of the carboxylic acid moiety can be accomplished using the same amide coupling reagents discussed in section 2.1.1. masterorganicchemistry.comopenstax.orggoogle.com This allows for the synthesis of derivatives with a second, different amide group. For example, reacting this compound with an amino acid ester using a coupling reagent like HATU would lead to the formation of a peptide-like structure. acs.org The selective amidation of one carboxylic acid group in a dicarboxylic acid precursor is a key step in many syntheses. saskoer.ca

| Reaction | Reagents and Conditions | Product Type |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., ethanol), Acid catalyst (e.g., H₂SO₄) | Alkyl 4-(ethylcarbamoyl)benzoate masterorganicchemistry.comlibretexts.org |

| Amidation | Amine, Coupling reagent (e.g., HATU, EDC) | 4-(Ethylcarbamoyl)benzamide derivative masterorganicchemistry.comacs.org |

Functionalization of Aromatic Ring Systems and Side Chains

The aromatic ring and the ethyl side chain of this compound can be further functionalized to introduce new chemical properties.

Aromatic Ring Functionalization: The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution reactions. The directing effects of the two substituents, the carboxylic acid and the N-ethylcarbamoyl group, will influence the position of the incoming electrophile. Both are generally considered deactivating, meta-directing groups. doubtnut.com However, the relative directing power can be complex. For related N-aryl anthranilic acids, the introduction of certain functional groups can activate the ring. byjus.com Reactions such as nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃ or Cl₂/FeCl₃) are common electrophilic substitution reactions. For example, nitration of N-ethylbenzamide would likely lead to the introduction of a nitro group at the meta-position. nih.gov

Side Chain Functionalization: The ethyl group of the N-ethylcarbamoyl moiety offers possibilities for functionalization, although this is less commonly explored. Oxidation of the ethyl group is a potential transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side chains on a benzene ring to a carboxylic acid. doubtnut.comvedantu.com However, the conditions required for this reaction might also affect other parts of the molecule. The hydrogens on the carbon alpha to the amide nitrogen can also potentially undergo radical reactions under specific conditions. Halogenation at the alpha-position of the ethyl group could be achieved through radical halogenation, though selectivity might be an issue.

| Functionalization | Reagents/Conditions | Potential Product |

|---|---|---|

| Aromatic Nitration | HNO₃/H₂SO₄ | 4-(Ethylcarbamoyl)-3-nitrobenzoic acid nih.gov |

| Aromatic Bromination | Br₂/FeBr₃ | 3-Bromo-4-(ethylcarbamoyl)benzoic acid |

| Side-Chain Oxidation | KMnO₄ | 4-(Carboxycarbamoyl)benzoic acid doubtnut.comvedantu.com |

Green Chemistry Principles in the Synthesis of Benzoic Acid Carbamoyl Derivatives

Green chemistry principles are increasingly being integrated into the synthesis of benzoic acid derivatives to minimize environmental impact and enhance sustainability. This involves the use of alternative energy sources, sustainable solvents, and novel catalytic systems.

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.orgijprdjournal.comconicet.gov.arrasayanjournal.co.in This technology is particularly effective for reactions conducted in solvent-free conditions or with minimal solvent usage. conicet.gov.ar

The synthesis of various amides and other derivatives of benzoic acid has been successfully demonstrated using microwave irradiation. For example, the hydrolysis of benzamide (B126) to benzoic acid, which typically takes an hour under conventional heating, can be completed in just 7 minutes with a 99% yield using microwave assistance. rasayanjournal.co.in Similarly, the synthesis of N-substituted phthalimides has been achieved with good yields through microwave-assisted methods. jmchemsci.com The use of microwave heating can also be combined with catalysts to further enhance reaction efficiency. conicet.gov.ar For instance, the synthesis of quinolone derivatives, which are structurally related to some benzoic acid derivatives, has been explored using microwave irradiation in the presence of various catalysts. conicet.gov.ar

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Hydrolysis of Benzamide | 1 hour reflux | 7 minutes, 99% yield | rasayanjournal.co.in |

| Synthesis of Benzoic Acid from Benzanilide | 30 minutes reflux | 10 minutes at 225 watts | ajrconline.org |

| Synthesis of N-substituted phthalimides | High temperature reflux | 52-89% yield | jmchemsci.com |

This table presents a comparison of conventional and microwave-assisted synthesis methods for reactions related to benzoic acid and its derivatives.

The choice of solvent is a critical aspect of green chemistry, as traditional organic solvents are often volatile, toxic, and contribute to environmental pollution. Research has focused on identifying and utilizing greener alternatives in the synthesis of amides and related compounds.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net Electrochemical methods have been developed for the N-acylation of carboxylic acids with amines in aqueous conditions, offering a sustainable approach to amide synthesis. researchgate.netrsc.org

Deep eutectic solvents (DESs) have also emerged as promising green reaction media. rsc.orgua.es These solvents are typically formed from a mixture of two or more solid compounds that, at a particular molar ratio, have a melting point much lower than the individual components. A study demonstrated the use of a benzoic acid-based reactive deep eutectic solvent (RDES) for the synthesis of amides, where the solvent also acted as a reactant. rsc.org This approach avoids the need for hazardous solvents and simplifies product recovery. rsc.org

Other green solvents that have been explored for the synthesis of benzamide and its derivatives include cyclopentyl methyl ether (CPME), which is considered a safer alternative to many conventional organic solvents. nih.govmdpi.com

| Green Solvent/Media | Application in Synthesis | Advantages | Reference |

| Water | Electrochemical N-acylation of carboxylic acids | Non-toxic, non-flammable, abundant | researchgate.netrsc.org |

| Deep Eutectic Solvents (DESs) | N-amidation of aniline (B41778) with phenylacetic acid | Avoids hazardous solvents, simplifies product recovery | rsc.orgua.es |

| Cyclopentyl methyl ether (CPME) | Enzymatic amidation | Greener and safer alternative to conventional solvents | nih.gov |

This table highlights the application of various sustainable solvents and reaction media in the synthesis of amides and related compounds.

Electrocatalysis and photocatalysis represent cutting-edge green chemistry approaches that utilize electrical energy or light, respectively, to drive chemical reactions. These methods often proceed under mild conditions and can offer high selectivity.

Electrocatalytic Synthesis: Electrochemical methods provide a sustainable alternative for amide synthesis by avoiding the need for stoichiometric activating agents. chinesechemsoc.org An electrochemical N-acylation of carboxylic acids with amines has been reported to proceed at room temperature in water, using a bromide salt as both the electrolyte and catalyst. researchgate.net This method demonstrated excellent yields for a wide range of substrates. researchgate.net The mechanism is proposed to involve the formation of an acyl radical intermediate. researchgate.net Another study reported the use of a gold electrocatalyst for the chemoselective oxidation of hemiaminals to form amides, showcasing the potential of electrocatalysis in selective C-N bond formation. acs.org

Photocatalytic Synthesis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under mild and environmentally benign conditions. rsc.orgresearchgate.net Several photocatalytic methods for amide synthesis from carboxylic acids have been developed. One approach involves the use of amine-boranes and carboxylic acids, which react under visible light to form amides in moderate to good yields. rsc.orgrsc.org This method has been successfully applied to the late-stage functionalization of pharmaceutical molecules. rsc.orgrsc.org Another strategy utilizes tertiary amines as the amine source, proceeding via C-N bond cleavage to form tertiary amides. Cerium(III) has also been employed as a photocatalyst for the synthesis of amides from carboxylic acids and aryl isocyanates, involving the generation of alkyl radicals. acs.orgacs.org

| Catalytic Approach | Reactants | Key Features | Reference |

| Electrocatalysis | Carboxylic acids and amines | Aqueous conditions, room temperature, bromide catalyst | researchgate.net |

| Photocatalysis | Carboxylic acids and amine-boranes | Visible light, mild conditions, moderate-to-good yields | rsc.orgrsc.org |

| Photocatalysis | Carboxylic acids and tertiary amines | Visible light, C-N bond cleavage, good functional group compatibility | |

| Photocatalysis | Carboxylic acids and aryl isocyanates | Cerium(III) catalyst, involves alkyl radical formation | acs.orgacs.org |

This table summarizes advanced electrocatalytic and photocatalytic approaches for amide synthesis.

Utilization of Sustainable Solvents and Reaction Media

Advanced Catalytic Applications in Synthesis

Transition metal-catalyzed C-H activation has revolutionized organic synthesis by providing a direct and atom-economical way to functionalize otherwise inert C-H bonds. researchgate.net This strategy is particularly valuable for the modification of benzoic acids and their derivatives.

Rhodium(III) catalysts have been effectively used for the ortho-amidation of benzoic acids. researchgate.netacs.org For instance, a Rh(III)-catalyzed reaction between benzoic acids and isocyanates leads to the direct functionalization of the ortho C-H bond, followed by intramolecular cyclization to produce N-substituted phthalimides in a single, atom-economical step. researchgate.net Similarly, rhodium(III) catalysis has been employed for the ortho-selective amidation of benzoic acids to generate anthranilic acids, which are important precursors for many medicinally relevant heterocycles. acs.org

Ruthenium(II) catalysts have also shown utility in the C-H functionalization of benzoic acid derivatives. rsc.org For example, a ruthenium-catalyzed C-H arylation of arenes, including benzoic acid derivatives, has been achieved in polyethylene (B3416737) glycol (PEG) as a green reaction medium. rsc.org Furthermore, metallaelectro-catalyzed C-H/O-H annulations of benzoic acids with acrylates have been developed using rhodium(III) and iridium catalysts, offering a sustainable route with hydrogen gas as the only byproduct. rsc.org

| Catalyst | Functionalization | Key Features | Reference |

| Rhodium(III) | ortho-Amidation with isocyanates | One-step synthesis of N-substituted phthalimides, atom-economical | researchgate.net |

| Rhodium(III) | ortho-Amidation | Synthesis of anthranilic acids | acs.org |

| Ruthenium(II) | C-H Arylation | Performed in green solvent (PEG) | rsc.org |

| Rhodium(III)/Iridium | C-H/O-H Annulation with acrylates | Metallaelectro-catalyzed, H₂ as byproduct | rsc.org |

This table outlines the application of transition metal catalysts in the C-H activation of benzoic acids for various functionalizations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds. mdpi.com This methodology is prized for its versatility, functional group tolerance, and the relatively mild conditions under which it can be performed. beilstein-journals.orgorganic-chemistry.org The reaction facilitates the coupling of an organoboron species (typically a boronic acid or its ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. organic-chemistry.org

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org Initially, a palladium(0) catalyst undergoes oxidative addition to the organohalide (Ar-X) to form a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron compound (Ar'-BY₂) is transferred to the palladium center, typically facilitated by a base. The final step is reductive elimination from the resulting palladium(II) complex, which yields the biaryl product (Ar-Ar') and regenerates the active palladium(0) catalyst, allowing the cycle to continue. mdpi.com

In the context of this compound, the Suzuki-Miyaura reaction provides a powerful route to synthesize a variety of biaryl derivatives. This can be achieved by using either a halogenated derivative of this compound, such as N-ethyl-4-bromobenzamide, as the organohalide partner, or by employing 4-(ethylcarbamoyl)phenylboronic acid as the organoboron partner. These reactions are instrumental in creating compounds where the 4-(ethylcarbamoyl)phenyl moiety is connected to other aryl or heteroaryl systems, which are scaffolds of interest in medicinal chemistry and materials science.

Detailed research has demonstrated the successful application of Suzuki-Miyaura coupling for structurally similar compounds. For instance, the coupling of aryl halides with various arylboronic acids is well-documented, often utilizing palladium catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] in the presence of a suitable phosphine (B1218219) ligand. mdpi.comrjptonline.org The choice of base and solvent system is critical for reaction efficiency, with common choices including potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvent mixtures such as dioxane/water or toluene. mdpi.comacademie-sciences.fr

The following table outlines representative conditions for the Suzuki-Miyaura cross-coupling reaction involving derivatives of this compound, based on established protocols for analogous transformations. mdpi.comfrontiersin.org

| Aryl Halide/Boronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| N-Ethyl-4-bromobenzamide | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Good to Excellent |

| N-Ethyl-4-iodobenzamide | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Toluene/H₂O | 100 | High |

| 4-(Ethylcarbamoyl)phenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 120 | Good |

| 4-(Ethylcarbamoyl)phenylboronic acid | 2-Bromopyridine | [PdCl₂(dppf)] (3) | K₂CO₃ | Acetonitrile (B52724) | 80 | Moderate to Good |

This table is a representation of typical reaction conditions and expected outcomes based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction parameters.

The functional group tolerance of the Suzuki-Miyaura reaction is a significant advantage, allowing for the presence of the amide group in this compound derivatives without the need for protecting groups. nih.gov This makes the synthesis of complex biaryl structures more efficient and atom-economical. Research into optimizing these reactions continues, with a focus on developing more active and stable catalysts, as well as exploring greener reaction media like water. organic-chemistry.orgjeolusa.com

High Resolution Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for 4-(Ethylcarbamoyl)benzoic acid are not publicly available, the expected ¹H and ¹³C NMR spectral data can be predicted based on its chemical structure and comparison with related benzoic acid derivatives. acs.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons: The para-substituted benzene (B151609) ring will give rise to two sets of doublets in the aromatic region (typically δ 7.5-8.5 ppm). The two protons adjacent to the carboxylic acid group are expected to be downfield compared to the two protons adjacent to the ethylcarbamoyl group due to the stronger electron-withdrawing nature of the carboxylic acid.

Ethyl Group Protons: The ethyl group (-CH₂CH₃) will produce a characteristic quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), likely in the δ 3.3-3.6 ppm and δ 1.1-1.3 ppm regions, respectively. The coupling between these adjacent groups results in this distinct splitting pattern.

Amide Proton: A broad singlet corresponding to the N-H proton of the amide group is expected, with a chemical shift that can vary depending on the solvent and concentration.

Carboxylic Acid Proton: The acidic proton of the -COOH group will appear as a very broad singlet at a significantly downfield chemical shift, often above δ 10 ppm. acs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, eight distinct signals are anticipated.

Carbonyl Carbons: Two signals in the downfield region (δ 165-175 ppm) are expected, one for the carboxylic acid carbonyl and one for the amide carbonyl. ias.ac.inrasayanjournal.co.in

Aromatic Carbons: Four signals are expected for the six aromatic carbons. The two quaternary carbons (C1 and C4, attached to the substituents) will have distinct chemical shifts from the four C-H carbons. The symmetry of the para-substituted ring means the ortho and meta carbons to a given substituent are equivalent, resulting in only four aromatic signals.

Ethyl Group Carbons: Two signals in the upfield region will correspond to the methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -CH₃ | 1.1 - 1.3 | Triplet | 14 - 16 |

| -CH₂- | 3.3 - 3.6 | Quartet | 35 - 40 |

| Aromatic C-H | 7.8 - 8.3 | Doublet (2) | 127 - 132 |

| Amide N-H | 7.5 - 8.5 (variable) | Broad Singlet | N/A |

| Carboxylic Acid O-H | > 10 | Very Broad Singlet | N/A |

| Aromatic C (quaternary) | N/A | N/A | 130 - 145 |

| Amide C=O | N/A | N/A | 165 - 170 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands:

O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

N-H Stretch: A moderate to sharp peak around 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C=O Stretches: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1680-1710 cm⁻¹ for aromatic acids, while the amide C=O stretch (Amide I band) is found around 1630-1680 cm⁻¹.

N-H Bend: The N-H bending vibration (Amide II band), coupled with C-N stretching, appears in the 1510-1570 cm⁻¹ region.

C-O Stretch: The C-O stretching of the carboxylic acid group is expected between 1210 and 1320 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Due to the principle of mutual exclusion in centrosymmetric structures, which benzoic acid dimers often form, some vibrations may be Raman active but IR inactive, and vice versa. iucr.org Key expected Raman signals would include the aromatic ring breathing modes and symmetric stretches of the functional groups.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Amide | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| Amide | N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dominated by the π-electron system of the benzene ring, which is conjugated with both the carboxyl and amide functional groups. This conjugation affects the energy of the π → π* transitions. For benzoic acid, a strong absorption maximum (λmax) is observed around 230 nm. It is expected that this compound would exhibit a similar absorption profile, with a primary strong absorption band in the UV region, likely between 230 and 280 nm, corresponding to the main π → π* transition of the substituted aromatic system.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound (Molecular Weight: 193.2 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 193.

The fragmentation pattern can provide evidence for the structure. Key expected fragmentation pathways include:

Loss of •OH: A peak at m/z = 176, corresponding to the loss of a hydroxyl radical from the carboxylic acid group.

Loss of C₂H₅•: A peak at m/z = 164 from the cleavage and loss of an ethyl radical.

Loss of •COOH: A peak at m/z = 148, resulting from the loss of the carboxyl group.

Formation of Benzoyl Cation: Cleavage of the C-C bond between the ring and the carboxyl group can lead to a fragment at m/z = 148, [C₆H₄(CONHC₂H₅)]⁺.

Amide Cleavage: Fragmentation of the amide bond can lead to various smaller fragments. A significant fragment ion peak at m/z = 44 is often indicative of an amide functional group. rsc.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Proposed Loss from Molecular Ion |

|---|---|---|

| 193 | [C₁₀H₁₁NO₃]⁺ | Molecular Ion [M]⁺ |

| 176 | [C₁₀H₁₀NO₂]⁺ | •OH |

| 164 | [C₈H₆NO₃]⁺ | •C₂H₅ |

| 148 | [C₈H₁₀NO]⁺ | •COOH |

| 121 | [C₇H₅O₂]⁺ | •NHC₂H₅ |

| 120 | [C₇H₄O₂]⁺• | H• from m/z 121 |

Solid-State Structural Analysis (e.g., X-ray Crystallography of Related Compounds)

While a specific crystal structure for this compound is not reported, extensive studies on benzoic acid and its derivatives via single-crystal X-ray diffraction provide a strong model for its expected solid-state arrangement. researchgate.netresearchgate.net Benzoic acids typically crystallize to form centrosymmetric dimers. In this arrangement, two molecules are linked by a pair of strong O-H···O hydrogen bonds between their respective carboxylic acid groups. This creates a characteristic R²₂(8) ring motif. researchgate.net

Surface and Morphological Characterization Methods (e.g., Scanning Electron Microscopy, Scanning Tunneling Microscopy)

Surface and morphological characterization techniques like Scanning Electron Microscopy (SEM) are used to visualize the macroscopic and microscopic physical form of a solid material. For a crystalline compound like this compound, SEM analysis of the bulk powder would reveal details about its particle size distribution, crystal habit (shape), and surface texture.

Based on studies of related aromatic carboxylic acids and their amide derivatives, the morphology could range from well-defined geometric crystals to more amorphous or flake-like structures. rsc.org For example, some amides synthesized from aromatic carboxylic acids exhibit flake-like structures, while others appear amorphous. rsc.org The specific morphology is dependent on the crystallization conditions (solvent, temperature, rate of cooling). This information is vital for understanding the material's handling properties, dissolution rate, and other physical characteristics relevant in materials science and pharmaceutical applications.

Computational studies, including Density Functional Theory (DFT), analysis of electronic structures (HOMO-LUMO), molecular orbital analysis (NBO), Molecular Electrostatic Potential (MEP) mapping, and molecular docking, are highly specific to the molecule being investigated. General principles of these techniques are well-established; however, the quantitative results such as energy values, bond lengths, orbital energies, electrostatic potential values, and docking scores are unique to the chemical structure under examination.

Without dedicated research on this compound, an article containing the specific data tables and detailed research findings as per the requested outline cannot be accurately generated. Information from other benzoic acid derivatives cannot be used as a substitute, as the ethylcarbamoyl group would significantly influence the electronic and geometric properties of the molecule.

Should scholarly articles focusing on computational studies of this compound be published in the future, this topic could be revisited.

Computational Chemistry and Molecular Modeling Studies

Molecular Simulation and Interaction Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. dergipark.org.tr These models are expressed as mathematical equations that can be used to predict the activity of new, unsynthesized analogs, thereby guiding rational drug design and prioritizing synthetic efforts. dergipark.org.trrsc.org

While specific QSAR studies focusing exclusively on a series of 4-(Ethylcarbamoyl)benzoic acid derivatives are not extensively detailed in the available literature, research on structurally related benzoylaminobenzoic acid and other benzoic acid derivatives provides significant insights into the key molecular descriptors that govern their biological activities. dergipark.org.trnih.govresearchgate.net These studies consistently highlight the importance of physicochemical properties such as hydrophobicity, electronic effects, and steric parameters in modulating the potency of inhibitors targeting various enzymes. nih.gov

For instance, QSAR studies on benzoylaminobenzoic acid derivatives acting as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that inhibitory activity is positively correlated with increased hydrophobicity, molar refractivity, and aromaticity. nih.gov Conversely, the presence of certain heteroatoms was found to decrease inhibitory activity. nih.gov Another QSAR study on benzoic acid derivatives as tyrosinase inhibitors determined that the charge distribution, particularly the maximum positive and negative charges and the charges on the oxygen atoms of the carboxyl group, had the most significant contributions to their inhibitory function. researchgate.net

These findings suggest that for a molecule like this compound, modifications to the ethyl group or substitutions on the benzene (B151609) ring would likely influence its biological activity based on predictable changes in its lipophilic and electronic character. The development of a robust QSAR model for this specific scaffold would involve the synthesis of a series of analogs and the correlation of their measured biological activities with calculated molecular descriptors.

Table 1: Key Molecular Descriptors in QSAR Studies of Related Benzoic Acid Derivatives

| Descriptor Class | Specific Descriptor Example | Influence on Biological Activity (in studied systems) | Source |

| Lipophilicity / Hydrophobicity | LogP, Hydrophobic Surface Area | Positive correlation; increased hydrophobicity often leads to increased inhibitory activity. | dergipark.org.trnih.gov |

| Electronic | Partial Charges on Carboxyl Group | Significant contribution; charge distribution is critical for interaction with the target. | researchgate.net |

| Steric / Topological | Molar Refractivity, SsOHE-index | Positive correlation; indicates the importance of molecular size, shape, and specific atom counts. | dergipark.org.trnih.gov |

| Structural | SaasCcount (aromatic carbon count) | Positive contribution; suggests that aromatic features can enhance antimicrobial activity. | dergipark.org.tr |

Molecular Mechanics and Energetic Profiling

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. chemrxiv.org By calculating the steric and electrostatic interactions between atoms, it allows for the determination of stable molecular conformations and their relative energies. Energetic profiling, a key application of molecular mechanics, involves systematically rotating one or more torsion angles within a molecule to map its potential energy landscape and identify low-energy (i.e., most probable) spatial arrangements.

For this compound, a full energetic profiling study, while not explicitly detailed in the surveyed literature, would be crucial for understanding its three-dimensional structure and conformational preferences. Such a study would focus on the molecule's key rotatable bonds. The primary goal is to identify the global and local energy minima, which represent the most stable conformations the molecule can adopt. These low-energy conformers are often the most relevant for binding to a biological target, as they require the least amount of energy to adopt a bioactive shape.

The key dihedral angles for a conformational analysis of this compound would include rotation around the bond connecting the carboxylic acid group to the phenyl ring, the bond between the phenyl ring and the amide carbonyl, and the bonds within the ethylamide side chain. The planarity of the amide bond itself is a critical constraint in these models. The results of such an energetic profiling study would provide a detailed understanding of the molecule's flexibility and the spatial relationship between the carboxylic acid and the ethylamide moieties, which is essential information for docking studies and the design of more rigid, conformationally locked analogs.

Table 2: Key Rotatable Bonds for Energetic Profiling of this compound

| Bond Description | Atoms Involved (Exemplary Numbering) | Significance in Conformational Analysis |

| Phenyl Ring to Carboxylic Acid | C(aromatic) - C(carboxyl) | Determines the orientation of the acidic proton donor/acceptor group relative to the core ring. |

| Phenyl Ring to Amide Carbonyl | C(aromatic) - C(amide) | Controls the spatial arrangement of the entire ethylcarbamoyl side chain relative to the benzoic acid core. |

| Amide to Ethyl Group | N(amide) - C(ethyl) | Dictates the position and orientation of the terminal ethyl group, affecting lipophilic interactions. |

| Ethyl Group C-C Bond | C(methylene) - C(methyl) | Defines the orientation of the terminal methyl group, contributing to the overall molecular shape. |

Exploration of Applications in Materials Science and Supramolecular Chemistry

Supramolecular Assemblies and Self-Organization Phenomena involving Benzoic Acid Moieties

The self-assembly of molecules into well-defined, ordered architectures is a cornerstone of supramolecular chemistry. Benzoic acid and its derivatives are exemplary building blocks in this field, primarily due to the highly predictable and robust dimerization of their carboxylic acid groups through dual hydrogen bonds. researchgate.netucl.ac.uk This interaction is a powerful tool for programming molecular organization.

The presence of the ethylcarbamoyl group in 4-(Ethylcarbamoyl)benzoic acid introduces additional hydrogen bonding sites (N-H donor and C=O acceptor), which can compete with or complement the carboxylic acid dimerization. This allows for the formation of more complex and hierarchical supramolecular structures. For instance, ureido-benzoic acid (UBA), an analogous motif, is known to form exceptionally stable self-complementary quadruple hydrogen-bonded dimers with a high association constant. rsc.org This suggests that this compound can form not only the classic carboxylic acid dimers but also extended hydrogen-bonded chains or tapes involving both the amide and acid functionalities.

The self-organization process is heavily influenced by the surrounding environment. In apolar solvents, benzoic acid derivatives typically form hydrogen-bonded dimers. ucl.ac.uk However, in polar solvents that can act as hydrogen bond acceptors, the formation of these dimers can be inhibited, leading to the prevalence of other arrangements, such as π-π stacking interactions between the aromatic rings. ucl.ac.uk The interplay between hydrogen bonding and aromatic interactions can lead to higher-order structures, such as the stacking of dimers into tetramers. researchgate.net This hierarchical assembly is crucial for the development of materials like liquid crystals, where molecules self-organize into ordered mesophases. nih.gov

Table 1: Self-Organization of Benzoic Acid Derivatives

| Driving Interaction | Resulting Assembly | Influencing Factors | Reference |

|---|---|---|---|

| Carboxylic Acid H-Bonding | Dimer Formation | Solvent Polarity | ucl.ac.uk |

| Amide H-Bonding | Chains, Tapes | Competing H-bond donors/acceptors | rsc.org |

| Aromatic (π-π) Stacking | Stacked Dimers, Columns | Solvent, Substituents | researchgate.netucl.ac.uk |

| Multiple Interactions | Liquid Crystalline Phases | Molecular Geometry, Temperature | nih.govoup.com |

Coordination Chemistry of this compound and its Derivatives

For example, research on the analogous ligand 4-(pyridin-3-ylcarbamoyl)benzoate has shown that it forms 2D coordination polymers with cobalt(II) and nickel(II). nih.gov In these structures, the carboxylate groups bridge the metal centers to form the 2D sheets, while the amide functionalities link these sheets into a 3D supramolecular network via intermolecular N-H···O hydrogen bonds. nih.gov This demonstrates how the secondary functional group is essential for extending the dimensionality of the architecture.

The choice of metal ion and the specific synthesis conditions can lead to a wide variety of structures with different topologies and properties. rsc.orgresearchgate.net Ligands based on carbazole (B46965) derivatives containing multiple benzoic acid groups have been used to create luminescent coordination polymers with zinc and cadmium, forming complex 1D, 2D, and 3D networks. rsc.org The inherent properties of the organic ligand, such as luminescence or redox activity, can be transferred to the final coordination material.

Table 2: Examples of Coordination Polymers with Amide-Functionalized Benzoate Ligands

| Ligand | Metal Ion(s) | Dimensionality | Key Structural Feature | Reference |

|---|---|---|---|---|

| 4-(pyridin-3-ylcarbamoyl)benzoate | Co(II), Ni(II) | 2D -> 3D | H-bonding between 2D layers | nih.gov |

| 2,7-bis(4-benzoic acid)-N-(4-benzoic acid) carbazole | Zn(II), Cd(II) | 1D, 2D, 3D | Luminescent frameworks | rsc.orgresearchgate.net |

| 4-(4,2′:6′,4″-terpyridin-4′-yl)benzoic acid | - | - | Building block for MOFs | researchgate.net |

Integration into Functionalized Materials and Composites

The integration of this compound and its derivatives into larger material systems, such as polymers and composites, is a strategy to impart specific functionalities. The properties of the benzoic acid moiety—its rigidity, capacity for hydrogen bonding, and ability to coordinate with metals—can be harnessed to enhance the performance of the host material.

A notable application is in the development of advanced coatings. Benzoic acid derivatives have been conjugated to polymer backbones to create materials for anticorrosion applications. researchgate.net In one study, a polymerizable form of benzoic acid was copolymerized to create a coating that could release the benzoic acid under acidic conditions, thereby providing a responsive protective function. researchgate.net The strong hydrogen-bonding capability of the amide and carboxylic groups can also be used to create reinforced polymer composites, where the small molecule acts as a cross-linking or reinforcing agent, improving mechanical properties.

Furthermore, MOFs constructed from ligands like this compound can be used as fillers in polymer composites. researchgate.net These MOF/polymer composites can exhibit enhanced properties, such as improved thermal stability, mechanical strength, or tailored catalytic activity, combining the processability of the polymer with the functionality of the porous MOF. researchgate.net

Table 3: Functional Materials Incorporating Benzoic Acid Derivatives

| Material Type | Role of Benzoic Acid Moiety | Resulting Function/Property | Reference |

|---|---|---|---|

| Polymer Conjugate | Cleavable anticorrosion agent | pH-responsive release for corrosion inhibition | researchgate.net |

| MOF/Polymer Composite | Reinforcing filler | Enhanced mechanical and thermal properties | researchgate.net |

| Functionalized Copolymer | Monomer with H-bonding sites | Organocatalysis | ucl.ac.uk |

Role as Organic Building Blocks for Advanced Materials

The term "organic building block" aptly describes this compound, as its well-defined structure and predictable interaction patterns make it a fundamental component for the bottom-up construction of advanced materials. bldpharm.comambeed.com Its applications span from liquid crystals to porous crystalline solids.

In the field of liquid crystals, substituted benzoic acids are classic mesogens. nih.gov The formation of hydrogen-bonded dimers effectively elongates the molecular shape, promoting the formation of calamitic (rod-like) liquid crystal phases such as smectic and nematic phases. nih.govoup.com The combination of the rigid aromatic core and the specific hydrogen-bonding groups in this compound makes it a candidate for designing supramolecular liquid crystals, where the mesophase properties can be tuned by controlling the intermolecular interactions. frontiersin.org

As a building block for MOFs and other crystalline materials, the molecule acts as a linker or tecton that connects metal nodes into extended networks. The length and rigidity of the linker are critical in determining the pore size and topology of the resulting framework. Anthracene-based dibenzoic acids, which are structurally related extended linkers, have been used to construct highly conductive and photocatalytically active MOFs for applications in CO₂ reduction and hydrogen evolution. ossila.com The defined geometry of building blocks like this compound is essential for the rational design and synthesis of these advanced functional materials. researchgate.net

Table 4: this compound as a Building Block

| Advanced Material | Role of Building Block | Governing Principle | Reference |

|---|---|---|---|

| Liquid Crystals | Forms H-bonded supramolecular mesogens | Self-assembly into ordered phases | nih.govoup.com |

| Metal-Organic Frameworks (MOFs) | Organic linker connecting metal nodes | Coordination-driven self-assembly | researchgate.netossila.com |

| Supramolecular Polymers | Monomer unit with self-complementary H-bonds | Reversible non-covalent polymerization | rsc.org |

| 2D Surface Architectures | Tecton for surface patterning | Controlled adsorption and H-bonding on a surface | researchgate.net |

Advanced Analytical Method Development and Validation

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for separating mixtures into their individual components. For "4-(Ethylcarbamoyl)benzoic acid," both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been utilized, each offering distinct advantages.

HPLC is a powerful technique for the separation, identification, and quantification of compounds. Reverse-phase HPLC (RP-HPLC) is a commonly employed method for analyzing benzoic acid derivatives.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. For instance, a method for a related compound, 4-hydroxybenzoic acid, utilized a C18 column with a gradient elution of 0.1% phosphoric acid buffer (mobile phase A) and acetonitrile (B52724) (mobile phase B). longdom.orglongdom.org The detection is often performed using a UV detector at a specific wavelength. For example, 230 nm has been used for the detection of 4-hydroxybenzoic acid. longdom.orglongdom.org The retention time, the time it takes for a compound to travel from the injector to the detector, is a key parameter for identification. In one study, the retention time for 4-hydroxybenzoic acid was 11.78 minutes under specific chromatographic conditions. longdom.orglongdom.org

Method validation is a critical aspect to ensure the reliability of the results. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Linearity is established by analyzing a series of standard solutions of known concentrations and observing a direct proportional relationship between concentration and the detector response, often with a correlation coefficient (r²) value close to 1.0. For a 4-hydroxybenzoic acid method, linearity was observed in the concentration range of 0.5033 µg/mL to 4.0264 µg/mL with a correlation coefficient of 0.9998. longdom.orglongdom.org The LOD and LOQ represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For 4-hydroxybenzoic acid, the LOD and LOQ were found to be 0.1007 µg/mL and 0.5033 µg/mL, respectively. longdom.orglongdom.org

| Parameter | Finding for a related benzoic acid derivative |

| Column | C18 |

| Mobile Phase | Gradient of 0.1% Phosphoric acid buffer and Acetonitrile |

| Detection Wavelength | 230 nm |

| Linearity Range | 0.5033 µg/mL - 4.0264 µg/mL |

| Correlation Coefficient (r²) | 0.9998 |

| Limit of Detection (LOD) | 0.1007 µg/mL |

| Limit of Quantification (LOQ) | 0.5033 µg/mL |

| Recovery | 94.6% to 107.2% |

Gas Chromatography is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. For non-volatile compounds like "this compound," a derivatization step is often necessary to increase their volatility. researchgate.net This process involves chemically modifying the analyte to make it suitable for GC analysis. Common derivatization techniques include silylation or esterification. researchgate.net For example, benzoic acid can be derivatized to its trimethylsilyl (B98337) (TMS) ester before GC analysis. nih.gov

The separation in GC is achieved using a capillary column with a specific stationary phase. A 5%-phenyl-95%-dimethylpolysiloxane capillary column is a common choice for the analysis of derivatized benzoic acid. hmdb.ca The instrument is operated with a carrier gas, such as helium, at a constant flow rate. chula.ac.th

High-Performance Liquid Chromatography (HPLC) Methodologies

Coupled Techniques in Analytical Chemistry

To enhance the sensitivity and selectivity of analytical methods, chromatographic techniques are often coupled with powerful detection systems.

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD), also known as Photo Diode Array (PDA), provides comprehensive spectral information for each peak in a chromatogram. scioninstruments.com A DAD measures the absorbance over a wide range of wavelengths simultaneously, allowing for the determination of the optimal detection wavelength for each analyte and the assessment of peak purity. scioninstruments.com For the analysis of benzoic acid in workplace air, HPLC-DAD has been used, with methanol (B129727) as the extraction solvent. baua.de A study on the determination of benzoic acid in beverages employed an HPLC system with a DAD, using a C18 column and a mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer.

The coupling of HPLC with Mass Spectrometry (HPLC-MS) offers a high degree of sensitivity and selectivity. This technique is particularly valuable for identifying and quantifying trace amounts of compounds in complex mixtures. In HPLC-MS, the eluent from the HPLC column is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides structural information and allows for definitive identification of the analyte. A study on the related compound apremilast (B1683926) utilized HPLC-MS to characterize its degradation products. researchgate.net Another study developed an ultra-high-performance liquid chromatography-time-of-flight mass spectrometry (UHPLC-TOF-MS) method for the simultaneous quantification of benzoic acid and other carboxylic acids in atmospheric aerosols. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for the identification and quantification of volatile and semi-volatile organic compounds. After separation in the GC column, the analytes enter the mass spectrometer, where they are fragmented into characteristic ions. The resulting mass spectrum serves as a "fingerprint" for the compound, allowing for highly specific identification by comparing it to spectral libraries like the NIST library. researchgate.net

The analysis of benzoic acid in various matrices, such as fruit juice and curry paste, has been successfully performed using GC-MS. scholarsresearchlibrary.comrsc.org For the analysis of benzoic acid in serum or plasma, a GC-MS method was developed where the analyte was extracted with ethyl acetate and derivatized before analysis. nih.gov In a study on the chemical constituents of Morus alba leaves, GC-MS analysis was performed using an Agilent GC-MS system with an HP-5MS column. chula.ac.th The initial oven temperature was set at 60°C and increased at a rate of 3°C/min, with helium as the carrier gas. chula.ac.th

| Technique | Sample Matrix | Key Findings |

| GC-MS | Fruit Juice | A reliable method was developed for the determination of benzoic acid. scholarsresearchlibrary.com |

| GC-MS | Curry Paste | An accurate isotope dilution GC-MS method was developed for benzoic acid determination. rsc.org |

| GC-MS | Serum/Plasma | A method was developed involving extraction and derivatization for benzoic acid analysis. nih.gov |

| GC-MS | Morus alba Leaves | Chemical constituents were analyzed using an Agilent GC-MS system with an HP-5MS column. chula.ac.th |

HPLC-Mass Spectrometry (MS)

Derivatization Strategies for Enhanced Analytical Detection and Resolution

The analytical detection of certain molecules, including this compound, can be challenging due to their inherent chemical properties. Carboxylic acids, for instance, can exhibit poor volatility and chromatographic behavior, making direct analysis by techniques like gas chromatography (GC) difficult. colostate.edu Derivatization is a chemical modification process employed to convert an analyte into a product with improved analytical characteristics, such as enhanced detectability, volatility, or chromatographic separation. libretexts.orgjfda-online.com

For carboxylic acids like this compound, several derivatization strategies can be employed to improve their analysis by GC or High-Performance Liquid Chromatography (HPLC). libretexts.org Common approaches include silylation, acylation, and alkylation. libretexts.orgresearchgate.net

Alkylation , specifically esterification, is a widely used technique for derivatizing carboxylic acids. libretexts.org This reaction replaces the active hydrogen of the carboxyl group with an alkyl group, forming a less polar and more volatile ester. libretexts.org For instance, reacting this compound with an alcohol in the presence of an acid catalyst would yield its corresponding ester. libretexts.orgjfda-online.com While historically diazomethane (B1218177) was used for esterification, its high toxicity has led to the adoption of safer alternatives. jfda-online.com

Silylation is another prevalent method where an active hydrogen is displaced by a silyl (B83357) group, typically trimethylsilyl (TMS). libretexts.org The resulting silyl esters of this compound would exhibit increased thermal stability and volatility, making them more amenable to GC analysis. libretexts.org

Acylation involves the introduction of an acyl group, often containing fluorine atoms, to enhance detectability by electron capture detectors in GC. libretexts.org Reagents like acetic anhydride (B1165640) can be used for this purpose. mdpi.com

For HPLC analysis, derivatization often aims to introduce a chromophore or fluorophore into the molecule to enhance UV-Visible or fluorescence detection. libretexts.org This is particularly useful for compounds that lack a strong native chromophore. Fluorescent labeling reagents, such as those containing coumarin (B35378) or anthracene (B1667546) moieties, can be reacted with the carboxylic acid group of this compound to significantly increase detection sensitivity. thermofisher.comuconn.edu For example, 2-(2,3-Anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf) has been developed as a highly sensitive fluorescent labeling reagent for carboxylic acids.

The choice of derivatization strategy depends on the analytical technique being used (GC or HPLC), the nature of the analyte, and the desired level of sensitivity and selectivity. libretexts.orgbohrium.com

Table 1: Common Derivatization Strategies for Carboxylic Acids

| Derivatization Method | Reagent Type | Purpose | Analytical Technique |

| Alkylation (Esterification) | Alcohols with acid catalyst | Increase volatility and improve chromatographic behavior | GC |

| Silylation | Silylating agents (e.g., BSTFA, TMS) | Increase volatility and thermal stability | GC |

| Acylation | Acylating agents (e.g., Acetic Anhydride) | Enhance detectability (e.g., by ECD) | GC |

| Fluorescent Labeling | Fluorescent reagents (e.g., containing coumarin or anthracene) | Enhance detection sensitivity | HPLC with fluorescence detection |

Method Validation Parameters and Quality Assurance in Analytical Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ich.orgslideshare.net It is a critical component of quality assurance in analytical chemistry, ensuring that the results generated are reliable and accurate. numberanalytics.comsolubilityofthings.com The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures. ich.orgeuropa.eugmp-compliance.org

The validation of an analytical method for this compound involves the evaluation of several key parameters. slideshare.netglobalresearchonline.net These parameters ensure the method's performance is well-understood and controlled.

Specificity/Selectivity : This parameter demonstrates the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgglobalresearchonline.net For a method analyzing this compound, specificity would be confirmed by showing no interference from related substances or excipients in the sample matrix. edqm.eu This can be achieved by analyzing spiked samples or by comparing results with an independent, well-characterized procedure. ich.org

Linearity and Range : Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. globalresearchonline.net For an assay of this compound, the range is typically 80% to 120% of the test concentration. europa.eu

Accuracy : Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. globalresearchonline.net It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. core.ac.uk

Precision : Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. globalresearchonline.net It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. bohrium.com Precision is evaluated at three levels:

Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval of time. globalresearchonline.net

Intermediate Precision : Expresses within-laboratory variations, such as different days, different analysts, or different equipment. europa.eu

Reproducibility : Expresses the precision between laboratories. europa.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. core.ac.uk The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. core.ac.uk

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. europa.eu

Quality Assurance in analytical research encompasses all the planned and systematic activities implemented within the quality system to provide confidence that a product or service will fulfill requirements for quality. numberanalytics.comsolubilityofthings.com This includes adherence to Standard Operating Procedures (SOPs), regular calibration and maintenance of instruments, use of control samples, and participation in proficiency testing. scribd.com A robust quality assurance system ensures the integrity and defensibility of the analytical data generated for this compound. numberanalytics.com

Table 2: Key Method Validation Parameters based on ICH Guidelines

| Validation Parameter | Description |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. ich.orgglobalresearchonline.net |

| Linearity | Proportionality of the measured value to the concentration of the analyte. globalresearchonline.net |

| Range | The interval of concentration over which the method is precise, accurate, and linear. globalresearchonline.net |

| Accuracy | Closeness of the test results to the true value. globalresearchonline.net |

| Precision | Degree of scatter between a series of measurements. globalresearchonline.net |

| Limit of Detection (LOD) | Lowest concentration of analyte that can be detected. core.ac.uk |

| Limit of Quantitation (LOQ) | Lowest concentration of analyte that can be quantified with acceptable precision and accuracy. core.ac.uk |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. europa.eu |

Environmental Chemistry and Biogeochemical Cycling Studies

Environmental Occurrence and Distribution Studies of Related Compounds

The environmental presence of 4-(ethylcarbamoyl)benzoic acid and its isomers is directly linked to the use and disposal of products containing its parent compounds, most notably DEET. As a human metabolite, its primary entry route into the environment is through the discharge of treated and untreated wastewater. mdpi.com

The metabolite of DEET, 3-(ethylcarbamoyl)benzoic acid (ECBA), has been identified as a recurring compound in municipal wastewater. A comprehensive seven-year study in Athens, Greece, consistently detected ECBA in influent wastewater, highlighting its persistent introduction into urban water cycles. nih.gov This study underscores that the analysis of untreated wastewater can provide valuable data on the usage patterns of pesticides and personal care products within a population. mdpi.com

The parent compound, DEET, is also one of the most frequently detected organic contaminants in water systems globally, with concentrations spanning from nanograms per liter (ng/L) to micrograms per liter (µg/L). nih.gov The presence of DEET and its metabolites like ECBA in wastewater treatment plant (WWTP) effluents is a primary pathway for their entry into rivers, lakes, and groundwater. eaht.orgmdpi.com

| Compound | Environment | Location | Concentration Range | Frequency | Source |

| 3-(Ethylcarbamoyl)benzoic acid (ECBA) | Influent Wastewater | Athens, Greece | Not quantified, but frequently detected | Detected over 7-year period | mdpi.com, nih.gov |

| N,N-Diethyl-m-toluamide (DEET) | Influent Wastewater | Athens, Greece | 17.9 ng/L - 133.8 ng/L (mean) | Detected in 50 of 52 samples | nih.gov |

| Benzoic Acid | Industrial Wastewater (Purified Terephthalic Acid production) | Not specified | Contributes significantly to Chemical Oxygen Demand (COD) | Consistently present | nih.gov |

| Climbazole | Influent Wastewater | Athens, Greece | Not specified | 100% detection frequency | mdpi.com, nih.gov |

| Fluconazole | Influent Wastewater | Athens, Greece | Not specified | 87% detection frequency | mdpi.com |

Direct research on the interaction of this compound with soil and sediment is limited. However, studies on its structural parent, benzoic acid, provide insights into potential behaviors. Benzoic acid is a common aromatic compound found in many agricultural soils and can accumulate due to its relatively slow biodegradability. nih.gov

Exogenously applied benzoic acid has been shown to significantly alter soil physicochemical properties. Studies have demonstrated that increasing concentrations of benzoic acid can lower soil pH while increasing the content of total nitrogen, alkaline nitrogen, available phosphorus, and available potassium. nih.gov Furthermore, benzoic acid can influence the structure and diversity of soil microbial communities. nih.gov Given that many pesticides and their metabolites are known to interact with soil components through adsorption and other processes, it is plausible that this compound could exhibit similar behaviors, affecting nutrient cycling and microbial ecosystems. researchgate.net The sorption and degradation of such compounds in soil are influenced by factors like organic carbon content, clay percentage, and pH. researchgate.net

Detection and Quantification in Aqueous Environments (e.g., Wastewater)

Analytical Approaches for Environmental Monitoring of the Compound and its Metabolites

The detection and quantification of this compound and related metabolites in environmental and biological matrices require sensitive and specific analytical methods. The primary technique employed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com

A typical workflow for analyzing urine or wastewater involves several steps:

Sample Preparation: Samples are often first filtered to remove particulates. mdpi.com For urine, an enzymatic deconjugation step (using enzymes like β-glucuronidase) is used to free metabolites that may be bound to other molecules. cdc.gov

Extraction and Concentration: Solid-Phase Extraction (SPE) is a common method used to extract the analytes of interest from the complex sample matrix and concentrate them. mdpi.comnih.gov This cleanup is crucial for achieving low detection limits.

Chromatographic Separation: The extract is then injected into a High-Performance Liquid Chromatography (HPLC) system, which separates the different compounds in the mixture. nih.govnih.gov

Detection and Quantification: The separated compounds are introduced into a mass spectrometer (often a quadrupole-time-of-flight or triple quadrupole instrument) for detection. Isotope-dilution mass spectrometry, where a known amount of a stable isotope-labeled version of the analyte is added to the sample as an internal standard, is frequently used for accurate quantification. nih.govcdc.gov

This combination of SPE and LC-MS/MS provides high selectivity and sensitivity, with limits of detection (LODs) often in the low nanogram-per-milliliter (ng/mL) range. nih.gov

| Analytical Technique | Sample Matrix | Target Analytes | Key Features | Source |

| LC-QToF-MS | Influent Wastewater | Pesticides & Metabolites (including ECBA) | Wide-scope screening, suspect analysis, in-house SPE procedure. | mdpi.com |

| Isotope-Dilution Mass Spectrometry | Human Urine | Glyphosate, 2,4-D, DEET Metabolites (DCBA, ECBA) | High accuracy and precision for biomarker quantification. | nih.gov, researchgate.net |

| HPLC-MS/MS | Human Urine | Multi-class biomarkers (including pesticides, phenols) | Low-volume specimen requirement (0.2 mL), analysis of 50 biomarkers in one procedure. | nih.gov |

| GC/MS | Environmental Samples (e.g., water) | Benzoic acid derivatives | Confirmation of degradation products identified by HPLC. | researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 4-(Ethylcarbamoyl)benzoic acid, and how can purity be validated?

The synthesis typically involves coupling ethylamine with a benzoic acid derivative, such as 4-carboxybenzoyl chloride, under anhydrous conditions. Key steps include:

- Reagent selection : Use high-purity ethylamine and a coupling agent (e.g., EDC/HOBt) to minimize side reactions .

- Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track progress .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) .

- Validation : Confirm purity via NMR (¹H/¹³C), HPLC (>98% purity), and mass spectrometry (HRMS for molecular ion verification) .

Q. How can researchers characterize the molecular structure of this compound?

Combine spectroscopic and crystallographic methods:

- Spectroscopy : Use ¹H/¹³C NMR to confirm the ethylcarbamoyl group and aromatic protons. FT-IR can validate carbonyl (C=O) and amide (N-H) stretches .

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DMSO/water). Refine using SHELXL for bond lengths/angles and WinGX for symmetry validation .

- Thermal analysis : TGA/DSC to assess decomposition points and phase transitions .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition : Test against tyrosinase or carbonic anhydrase using UV-Vis spectrophotometry (e.g., catechol oxidation inhibition for tyrosinase) .

- Cellular assays : Evaluate cytotoxicity via MTT assay in cancer cell lines (e.g., HeLa or MCF-7) .

- Competitive binding studies : Use fluorescence quenching or SPR to measure interactions with proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data?

- Refinement checks : Re-examine SHELXL refinement parameters (e.g., displacement factors, residual density maps) to detect model errors .

- Validation tools : Use PLATON (WinGX suite) for symmetry checks and Rietveld refinement for powder XRD comparisons .

- Spectroscopic recalibration : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm proton-carbon correlations .

Q. What strategies optimize the compound’s stability in biological assays?

Q. How can computational methods enhance understanding of structure-activity relationships (SAR)?

- Docking studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., carbonic anhydrase’s zinc center) .

- DFT calculations : Compute electrostatic potential maps (Gaussian 09) to predict nucleophilic/electrophilic sites .

- MD simulations : Analyze ligand-protein stability (GROMACS) over 100 ns trajectories to identify key binding residues .

Q. What advanced techniques validate the compound’s role in enzyme inhibition mechanisms?

- Kinetic assays : Use Lineweaver-Burk plots to distinguish competitive vs. noncompetitive inhibition .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for mechanistic insights .

- X-ray crystallography : Co-crystallize the compound with the target enzyme (e.g., carbonic anhydrase) to resolve binding modes .

Q. How should researchers handle discrepancies in bioactivity data across studies?

- Batch variability : Re-synthesize the compound under controlled conditions to rule out impurity effects .